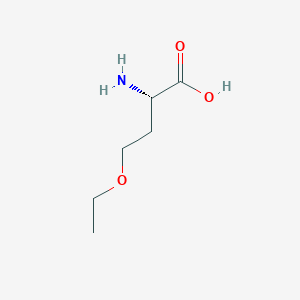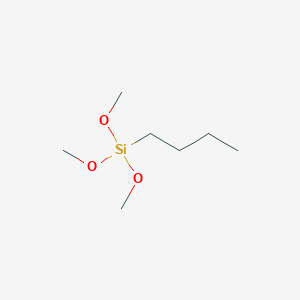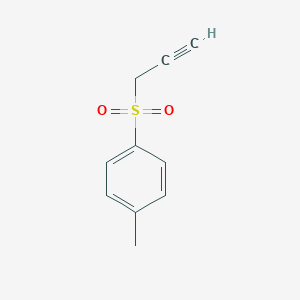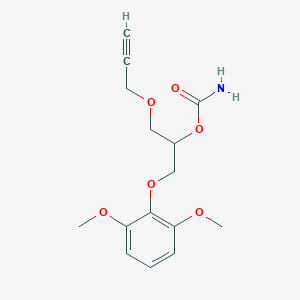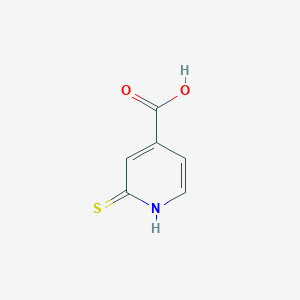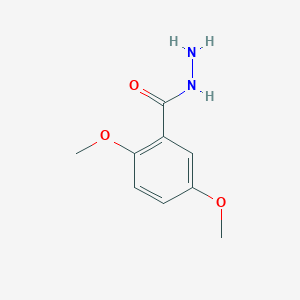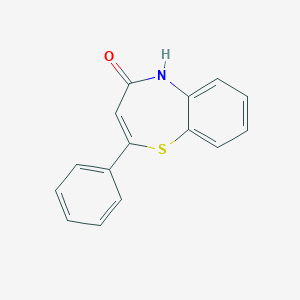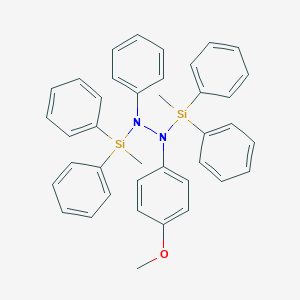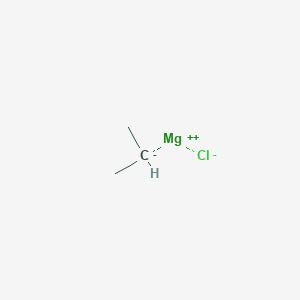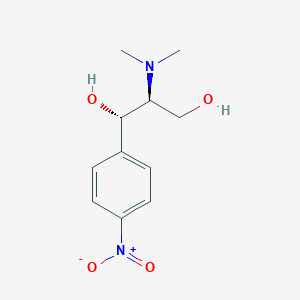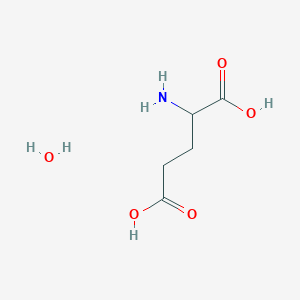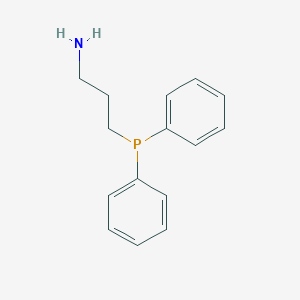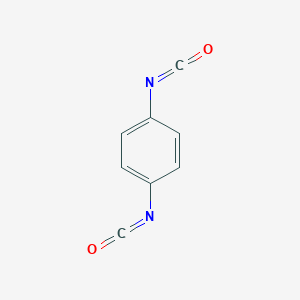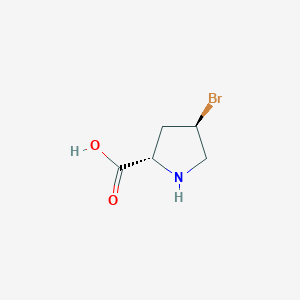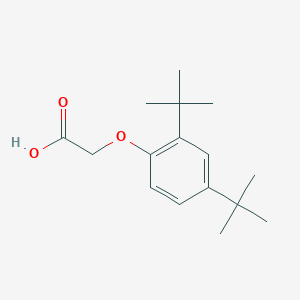
(2,4-二叔丁基苯氧基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl groups and phenolic precursors. For example, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid was achieved by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation . This method could potentially be adapted for the synthesis of (2,4-Di-tert-butylphenoxy)acetic acid by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of di-tert-butylphosphinic acid was determined using single-crystal x-ray methods, revealing a dimeric structure with a centrosymmetric configuration . While this compound is not the same as (2,4-Di-tert-butylphenoxy)acetic acid, the study of its structure provides insights into how tert-butyl groups can influence the overall conformation and stability of a molecule.
Chemical Reactions Analysis
The electrochemical oxidation of phenolic compounds with tert-butyl groups has been studied extensively. For instance, the oxidation of 2,6-di-tert-butyl-4-isopropylphenol leads to various products derived from phenoxy radicals or phenoxonium ions . Similarly, the oxidation of 2,4,6-tri-tert-butylphenol produces a phenoxonium ion which can undergo further reactions . These studies suggest that (2,4-Di-tert-butylphenoxy)acetic acid could also undergo electrochemical oxidation, leading to interesting reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to (2,4-Di-tert-butylphenoxy)acetic acid can be inferred from the behavior of tert-butylphenols during electrochemical oxidation. The ease of oxidation and the stability of the resulting radicals or ions are influenced by the presence of tert-butyl groups and the solvent used . These findings can help predict the reactivity and stability of (2,4-Di-tert-butylphenoxy)acetic acid under various conditions.
科学研究应用
合成和化学性质
化合物(2,4-二叔丁基苯氧基)乙酸虽然没有直接研究,但与已经成为各种研究努力焦点的化学物质相关。例如,研究已经探索了通过涉及叔丁基酚衍生物的化学转化合成相关化合物,如3,5-二叔丁基-4-羟基苯甲酸。这些过程突显了叔丁基酚衍生物在合成化学中的化学灵活性和潜在实用性,为合成和修改(2,4-二叔丁基苯氧基)乙酸以用于各种应用提供了途径(Lai Yi, 2003)。
抗氧化性能和生物活性
关于含有抗氧化基团的功能化配体与金属络合物的研究,如2,6-二叔丁基酚,已经显示出显著的抗氧化活性。这些研究表明了将(2,4-二叔丁基苯氧基)乙酸纳入金属络合物用于生物研究的潜力,鉴于其与已知抗氧化化合物的结构相似性。这些络合物的抗氧化性能已通过各种测定探索,揭示了它们清除活性氧化物质和抑制涉及氧化应激的酶反应的能力(E. Milaeva et al., 2013)。
环境应用
在环境应用中,如用于处理除草剂污染水的先进氧化过程中,相关苯氧基乙酸的降解已经得到研究。这项研究表明了(2,4-二叔丁基苯氧基)乙酸在环境修复工作中的潜力,特别是在降解持久性有机污染物方面。为有效降解优化条件突显了该化合物与环境化学和工程的相关性(J. Mehralipour, M. Kermani, 2021)。
催化和材料科学
关于苯酚与叔丁醇的烷基化反应,由新型催化剂促进,揭示了(2,4-二叔丁基苯氧基)乙酸及其衍生物的潜在催化应用的可能性。这些发现展示了叔丁基酚衍生物在催化关键化学反应中的实用性,暗示类似化合物可以探索其在有机合成和材料科学应用中的催化性能(De-Long Zhang et al., 2022)。
安全和危害
“(2,4-Di-tert-butylphenoxy)acetic acid” is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
属性
IUPAC Name |
2-(2,4-ditert-butylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWJHKMOWKCFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Di-tert-butylphenoxy)acetic acid | |
CAS RN |
18327-79-2 |
Source


|
| Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18327-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

